molecular formula C14H12N2O3S B2525948 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1219542-36-5

2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2525948
CAS No.: 1219542-36-5
M. Wt: 288.32
InChI Key: ZLYRPIBMSJVHFV-UHFFFAOYSA-N
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Description

2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid is a chemically sophisticated building block designed for advanced pharmaceutical research and development. The core structure of this compound incorporates a 1,3-thiazole ring, a privileged scaffold widely recognized for its significant role in medicinal chemistry due to its diverse biological activities . The specific substitution pattern on the thiazole nucleus, particularly the 4-methyl and 5-carboxylic acid groups, is a common feature in several biologically active molecules and is often integral to binding with enzymatic targets . The phenoxy ether linker attached at the 2-position of the thiazole ring, further substituted with a 2-cyanoethyl group, provides a versatile handle for further chemical modification. This structural motif suggests potential application as a key intermediate in the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor modulators. Researchers can leverage the carboxylic acid functionality for amide coupling reactions, the cyano group for reduction or heterocycle formation, and the ether linkage to confer specific physicochemical properties. The presence of the thiazole ring indicates that this compound may be of interest in projects targeting a range of therapeutic areas, given that similar thiazole-containing molecules have demonstrated antihyperuricemic, antimicrobial, and anticancer properties in preclinical research . Its primary research value lies in its utility as a synthon for constructing novel chemical entities, enabling structure-activity relationship (SAR) studies, and exploring new mechanisms of action in early-stage drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(2-cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-12(13(17)18)20-14(16-9)19-11-6-4-10(5-7-11)3-2-8-15/h4-7H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYRPIBMSJVHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=CC=C(C=C2)CCC#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenoxy group and the cyanoethyl substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route begins with the formation of the thiazole ring, followed by the introduction of the phenoxy group and cyanoethyl substituent. Reaction conditions often require specific catalysts and solvents to achieve high yield and purity.

Key Reactions

  • Oxidation : Introduces additional functional groups or modifies existing ones.
  • Reduction : Alters specific functional groups, impacting the compound's properties.
  • Substitution : Replaces functional groups to enhance activity or stability.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as a probe or inhibitor in biochemical assays. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. This interaction can inhibit their activity or alter their function, impacting signal transduction pathways and metabolic processes.

Thiazole derivatives are known for diverse pharmacological properties including antimicrobial, anti-inflammatory, and antidiabetic effects. The specific compound under discussion has been investigated for its biological activity, particularly its mechanisms of action and therapeutic potential.

Case Studies

  • Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth in vitro.
  • Anti-inflammatory Effects : Research has demonstrated that thiazole compounds can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, providing a basis for its potential use in treating inflammatory diseases.
  • Antidiabetic Potential : Some studies suggest that thiazole derivatives can enhance insulin sensitivity and reduce blood glucose levels. This application is particularly relevant in the context of type 2 diabetes management .

Industrial Applications

In industrial contexts, this compound can be utilized in the development of new materials or as an intermediate in synthesizing other compounds. Its unique chemical structure allows for modifications that can lead to enhanced material properties or functionalities.

Summary Table of Applications

Application AreaDescription
Chemistry Building block for complex molecule synthesis
Biology Probe/inhibitor in biochemical assays
Antimicrobial Inhibits bacterial growth
Anti-inflammatory Modulates inflammatory responses
Antidiabetic Enhances insulin sensitivity
Industry Intermediate for new materials development

Mechanism of Action

The mechanism by which 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-[4-(2-cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid with structurally related compounds:

Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid)

  • Substituents: A 3-cyano-4-isobutoxyphenyl group at the thiazole 2-position.
  • Activity : Potent xanthine oxidase inhibitor (IC₅₀ ~1 nM), approved for gout treatment .
  • Physicochemical Properties: Molecular weight 316.38 g/mol; crystal structure shows intermolecular hydrogen bonding via carboxylic acid and cyano groups .
  • Key Differences: The isobutoxy group in febuxostat enhances lipophilicity, whereas the cyanoethyl-phenoxy group in the target compound may improve aqueous solubility due to the polar cyanoethyl moiety.

4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic Acid

  • Substituents: A (4-methylphenoxy)methyl group at the thiazole 2-position.
  • Activity: Not explicitly reported, but phenoxymethyl substituents are associated with moderate enzyme inhibition in related compounds .
  • Physicochemical Properties: Molecular weight 263.31 g/mol; the methylphenoxy group likely reduces steric hindrance compared to bulkier substituents like isobutoxy .

2-(3-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

  • Substituents : A 3-methoxyphenyl group at the thiazole 2-position.
  • Activity : Methoxy-substituted derivatives exhibit varied bioactivity, including antifungal and antioxidant effects .

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid

  • Substituents : A phenyl group at the thiazole 4-position.
  • Activity: Limited data, but phenyl-substituted thiazoles are explored for antimicrobial properties .
  • Physicochemical Properties: Molecular weight 219.26 g/mol; the absence of a phenoxy group reduces conformational flexibility compared to the target compound .

Comparative Analysis Table

Compound Name Substituent(s) Molecular Formula Key Biological Activity References
This compound 4-(2-Cyanoethyl)phenoxy C₁₄H₁₂N₂O₃S Hypothesized enzyme inhibition -
Febuxostat 3-Cyano-4-isobutoxyphenyl C₁₆H₁₆N₂O₃S Xanthine oxidase inhibition
4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid (4-Methylphenoxy)methyl C₁₃H₁₃NO₃S Undefined enzyme modulation
2-(3-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 3-Methoxyphenyl C₁₂H₁₁NO₃S Antifungal/antioxidant potential
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid Phenyl C₁₁H₉NO₂S Antimicrobial activity

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The position and nature of substituents significantly impact bioactivity. For example, electron-withdrawing groups (e.g., cyano in febuxostat) enhance xanthine oxidase affinity, while electron-donating groups (e.g., methoxy) may favor antioxidant effects .
  • Synthetic Considerations: The target compound’s cyanoethyl-phenoxy group could be synthesized via nucleophilic substitution or cyanoethylation, similar to febuxostat’s formyl-to-cyano conversion .

Biological Activity

2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 280.31 g/mol

The presence of the thiazole ring and the cyanoethyl substituent is significant in determining its biological activity.

Research indicates that thiazole derivatives can exert their biological effects through several mechanisms:

  • Antioxidant Activity : Thiazole compounds have been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial in preventing cellular damage in various diseases, including diabetes and cancer .
  • Antimicrobial Activity : Thiazole derivatives often demonstrate significant antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes .
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Biological Activity Data

Activity Type Effect Reference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AntidiabeticImprovement in insulin sensitivity

Case Study 1: Antidiabetic Effects

A study investigated the effects of a thiazole derivative similar to this compound on diabetic rats induced by streptozotocin (STZ). The compound significantly lowered serum glucose levels and improved lipid profiles over a four-week treatment period. Histopathological examinations showed restored pancreatic morphology, indicating potential regenerative effects on insulin-producing cells .

Case Study 2: Antimicrobial Activity

Another study evaluated a series of thiazole derivatives for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp., showcasing potent antibacterial effects that could be attributed to structural similarities with this compound .

Q & A

Basic: What are the optimal synthetic routes for 2-[4-(2-cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid, and how can purity be maximized?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Condensation of 4-(2-cyanoethyl)phenol with a thiazole precursor (e.g., 4-methylthiazole-5-carboxylic acid derivatives) under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
  • Step 2: Use polar aprotic solvents (e.g., dimethyl sulfoxide) with catalysts like DMAP to enhance coupling efficiency .
  • Purity Optimization: Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., cyanoethyl group at C4-phenoxy, methyl at C4-thiazole). Key shifts: aromatic protons (δ 6.8–7.5 ppm), thiazole methyl (δ 2.3–2.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated for C₁₄H₁₂N₂O₃S: 288.06 g/mol). Fragmentation patterns distinguish thiazole and phenoxy moieties .
  • X-ray Crystallography: For absolute configuration determination, though limited by crystallinity challenges. Alternative: computational geometry optimization (DFT/B3LYP) .

Basic: How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Solvent Systems: Use DMSO for stock solutions (≤10 mM) with dilution in PBS or cell culture media (final DMSO <0.1%).
  • Surfactants: Add 0.01% Tween-80 or cyclodextrins to improve aqueous dispersion .
  • pH Adjustment: Carboxylic acid group (pKa ~3.5) allows salt formation (e.g., sodium or ammonium salts) at neutral pH for enhanced solubility .

Advanced: What strategies are recommended for assessing its pharmacological activity against kinase targets?

Methodological Answer:

  • In Vitro Kinase Assays: Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant kinases (e.g., EGFR, MAPK). IC₅₀ determination requires dose-response curves (1 nM–100 μM) with triplicate replicates .
  • Cellular Models: Validate activity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., staurosporine) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
  • Data Normalization: Correct for autofluorescence (thiazole moiety) using blank controls .

Advanced: How can computational modeling predict its reactivity and metabolite profiles?

Methodological Answer:

  • Quantum Chemistry: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electron density at the cyanoethyl group, predicting susceptibility to hydrolysis .
  • Metabolism Prediction: SwissADME or ADMET Predictor™ to identify likely Phase I metabolites (e.g., cytochrome P450-mediated oxidation at the methyl-thiazole) .
  • Docking Studies: AutoDock Vina for binding affinity estimation with kinase ATP-binding pockets (PDB: 1M17). Prioritize residues with H-bonding potential (e.g., carboxylic acid → Lys721 in EGFR) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Systematic Variation: Synthesize analogs with incremental modifications (e.g., cyanoethyl → propionitrile, phenoxy → benzyloxy). Test in parallel under identical assay conditions .
  • Statistical Analysis: Apply ANOVA to identify significant activity differences (p <0.05). Use cheminformatics tools (e.g., MOE) to correlate substituent properties (Hammett σ, LogP) with bioactivity .
  • Case Study: Conflicting IC₅₀ values for methyl vs. ethyl thiazole analogs may arise from assay variability. Standardize protocols (e.g., ATP concentration, incubation time) .

Advanced: What methodologies evaluate metabolic stability and toxicity?

Methodological Answer:

  • Hepatocyte Incubations: Human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t₁/₂ calculation) .
  • Reactive Metabolite Screening: Trapping assays with glutathione (GSH) to detect electrophilic intermediates (e.g., cyanohydrin from cyanoethyl hydrolysis) .
  • In Silico Toxicity: Derek Nexus for structural alerts (e.g., thiazole-related hepatotoxicity). Validate with zebrafish embryo assays (LC₅₀ determination) .

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